5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydroindol-2-one

FLT3 inhibition receptor tyrosine kinase autophosphorylation assay

5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydroindol-2-one (CAS 186611-56-3), commonly designated SU5614, is a chlorinated oxindole-based small-molecule kinase inhibitor. It acts as an ATP-competitive, reversible inhibitor of multiple receptor tyrosine kinases (RTKs), most notably FMS-like tyrosine kinase 3 (FLT3), vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-KIT.

Molecular Formula C15H13ClN2O
Molecular Weight 272.73 g/mol
CAS No. 186611-56-3
Cat. No. B3420396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydroindol-2-one
CAS186611-56-3
Molecular FormulaC15H13ClN2O
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C
InChIInChI=1S/C15H13ClN2O/c1-8-5-9(2)17-14(8)7-12-11-6-10(16)3-4-13(11)18-15(12)19/h3-7,17H,1-2H3,(H,18,19)
InChIKeyXLBQNZICMYZIQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydroindol-2-one (SU5614): A High-Potency FLT3/PDGFR Inhibitor for Targeted Oncology Research


5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydroindol-2-one (CAS 186611-56-3), commonly designated SU5614, is a chlorinated oxindole-based small-molecule kinase inhibitor [1]. It acts as an ATP-competitive, reversible inhibitor of multiple receptor tyrosine kinases (RTKs), most notably FMS-like tyrosine kinase 3 (FLT3), vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-KIT. SU5614 is structurally related to the indolinone compound SU5416 (semaxanib), differing solely by the presence of a chloro substituent at the 5-position of the oxindole ring, a modification that profoundly alters its kinase selectivity and potency profile [2].

Why Generic Substitution Fails for 5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydroindol-2-one: Chloro-Substitution Dictates Kinase Selectivity


Although SU5614 belongs to the indolinone class of kinase inhibitors that includes SU5416, SU5402, and SU11248, simple replacement with a structurally similar analog is not scientifically justified. A single chloro substituent at the 5-position of the oxindole core results in a 10-fold enhancement in FLT3 autophosphorylation inhibition potency and a >50-fold increase in PDGFRβ inhibitory activity relative to the non-chlorinated parent SU5416 [1]. These differences arise from altered binding-site complementarity within the ATP pocket and cannot be extrapolated from in-class compounds lacking this substitution. Procurement of an incorrect analog for FLT3- or PDGFR-driven experimental models will yield quantitatively different outcomes, invalidating cross-study comparisons and potentially missing on-target effects altogether.

Quantitative Differentiation Guide for 5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydroindol-2-one (SU5614) vs. Closest Analogs


10-Fold Superior FLT3 Autophosphorylation Inhibition: SU5614 vs. SU5416

In a direct head-to-head comparison using BaF3 cells expressing both wild-type and ITD-mutant FLT3, SU5614 inhibited FLT3 autophosphorylation with an IC50 of 10 nM, while the non-chlorinated analog SU5416 achieved an IC50 of 100 nM under identical conditions. This represents a 10-fold improvement in target engagement potency conferred exclusively by the 5-chloro substituent [1].

FLT3 inhibition receptor tyrosine kinase autophosphorylation assay acute myeloid leukemia indolinone inhibitor

2.5-Fold Greater Anti-Proliferative Activity in FLT3-ITD+ Leukemic Cells: SU5614 vs. SU5416

In the same study, FLT3 inhibition by SU5614 reduced proliferation of FLT3 ITD-positive leukemic cell lines with an IC50 of 100 nM, compared to 250 nM for SU5416 [1]. This 2.5-fold enhanced cellular potency translates into more robust apoptosis induction at clinically relevant concentrations.

cellular proliferation FLT3-ITD leukemic cell line apoptosis induction kinase inhibitor potency

55-Fold Superior PDGFRβ Inhibition by SU5614 Compared to Parent Compound SU5416

SU5614 inhibits PDGFRβ with an in vitro IC50 of 0.36 µM, as reported in the Cayman Chemical product datasheet [1]. In contrast, SU5416 exhibits an IC50 of 20 µM against PDGFRβ under comparable biochemical conditions . This 55-fold differential is attributed to the 5-chloro modification enhancing hydrophobic interactions within the PDGFRβ ATP-binding site.

PDGFRβ inhibition angiogenesis kinase selectivity receptor tyrosine kinase pericyte recruitment

Selective Cytotoxicity Confined to FLT3-Dependent Cells Demonstrated by SU5614

SU5614 inhibited growth and induced apoptosis in Ba/F3 and AML cell lines harboring constitutively active FLT3 (IC50 range: 150–650 nM), while cells expressing alternative oncogenic kinases—TEL-ABL, TEL-JAK2, or BCR-ABL—were unaffected (IC50 >10 µM) [1]. This represents a minimum 15-fold to >66-fold selectivity window for FLT3-driven cells. Although SU5416 also exhibits some selectivity, its reported ABL IC50 of 11 µM suggests comparable, not superior, discrimination; the critical distinction remains SU5614's markedly higher absolute FLT3 potency.

FLT3 selectivity off-target toxicity Ba/F3 model AML cell lines kinase inhibitor specificity

Optimal Application Scenarios for 5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydroindol-2-one (SU5614) Based on Quantitative Evidence


FLT3-ITD+ Acute Myeloid Leukemia (AML) Target Validation and Drug Discovery

SU5614 is the preferred tool compound for FLT3 target-validation studies requiring maximal FLT3 potency in cellular contexts. Its 10 nM autophosphorylation IC50 and 100 nM cellular proliferation IC50 in FLT3-ITD+ lines [1] make it suitable for dose-response profiling, combination screens, and biomarker phosphorylation assays where high-affinity FLT3 engagement is essential.

Dissection of PDGFRβ-Mediated Stromal and Angiogenic Signaling

Given its 0.36 µM IC50 against PDGFRβ [2]—a potency that is 55-fold greater than that of the commonly used analog SU5416—SU5614 enables selective interrogation of PDGFRβ signaling in vascular biology, pericyte recruitment, and tumor-stroma interaction models that would be inaccessible with SU5416 at standard working concentrations.

FLT3-Resistance Mechanism Studies and In Vitro Mutant Profiling

The characterized resistance profile of SU5614, including the acquisition of D835N and Y842H TKD mutations under selective pressure [3], makes it a valuable reagent for generating and studying FLT3 inhibitor-resistant cell lines, as well as for benchmarking the potency of next-generation FLT3 inhibitors against SU5614-resistant clones.

Multi-Kinase Profiling Reference Standard for Indolinone Scaffold Optimization

The well-documented IC50 values for SU5614 against FLT3 (10–100 nM), c-KIT (30 nM), VEGFR2 (460–1200 nM), and PDGFRβ (360 nM) [1][2] establish this compound as a quantitative reference standard for structure-activity relationship (SAR) campaigns aiming to optimize the selectivity of the indolinone chemotype.

Quote Request

Request a Quote for 5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydroindol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.